2-[1-(1,1-Dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)piperidin-2-yl]ethyl 3-methyl-4-nitrobenzoate
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Overview
Description
2-[1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-2-piperidyl]ethyl 3-methyl-4-nitrobenzoate is a complex organic compound that features a benzisothiazole ring fused with a piperidine ring and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-2-piperidyl]ethyl 3-methyl-4-nitrobenzoate typically involves multiple steps:
Formation of the Benzisothiazole Ring: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.
Piperidine Ring Introduction: The piperidine ring is introduced via nucleophilic substitution reactions.
Esterification: The final step involves esterification with 3-methyl-4-nitrobenzoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzisothiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group in the benzoate ester can be reduced to an amine.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various functional groups onto the piperidine ring.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic properties.
Biological Research: It can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The benzisothiazole ring is known to interact with various biological targets, potentially affecting signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.
1,2,3-Benzothiadiazine-1,1-dioxide: Used in the development of aldose reductase inhibitors.
Uniqueness
2-[1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-2-piperidyl]ethyl 3-methyl-4-nitrobenzoate is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable candidate for further research and development in various scientific fields.
Properties
CAS No. |
6816-78-0 |
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Molecular Formula |
C22H23N3O6S |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-2-yl]ethyl 3-methyl-4-nitrobenzoate |
InChI |
InChI=1S/C22H23N3O6S/c1-15-14-16(9-10-19(15)25(27)28)22(26)31-13-11-17-6-4-5-12-24(17)21-18-7-2-3-8-20(18)32(29,30)23-21/h2-3,7-10,14,17H,4-6,11-13H2,1H3 |
InChI Key |
OZEOXSLYMDLCBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OCCC2CCCCN2C3=NS(=O)(=O)C4=CC=CC=C43)[N+](=O)[O-] |
Origin of Product |
United States |
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